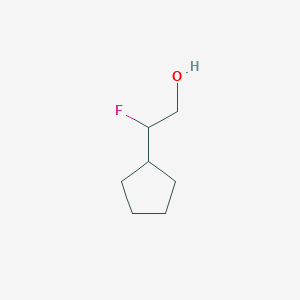

2-Cyclopentyl-2-fluoroethan-1-ol

Description

2-Cyclopentyl-2-fluoroethan-1-ol (IUPAC name: 2-cyclopentyl-2-fluoroethanol) is a fluorinated alcohol characterized by a cyclopentyl group and a fluorine atom attached to the secondary carbon of an ethanol backbone. Its molecular formula is C₇H₁₃FO, with a molar mass of 132.18 g/mol . Key structural identifiers include:

- SMILES:

C1CCC(C1)C(CO)F - InChI:

InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2 - InChIKey:

FMVBBOWOYABPMF-UHFFFAOYSA-N

This compound’s unique structure combines the steric bulk of the cyclopentyl group with the electron-withdrawing effects of fluorine, influencing its reactivity and physical properties.

Propriétés

IUPAC Name |

2-cyclopentyl-2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVBBOWOYABPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-fluoroethan-1-ol typically involves the fluorination of a suitable precursor. One common method is the reaction of cyclopentylmagnesium bromide with ethyl fluoroacetate, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Cyclopentyl-2-fluoroethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclopentyl-2-fluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Cyclopentylfluoroacetone or cyclopentylfluoroacetic acid.

Reduction: Cyclopentylfluoroethane.

Substitution: Products depend on the nucleophile used, such as cyclopentylazidoethanol or cyclopentylcyanoethanol.

Applications De Recherche Scientifique

2-Cyclopentyl-2-fluoroethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Cyclopentyl-2-fluoroethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparaison Avec Des Composés Similaires

2-Cyclohexyl-2-fluoroethan-1-ol

Molecular Formula : C₈H₁₅FO | Molar Mass : 146.21 g/mol

- Structural Difference : The cyclohexyl group (six-membered ring) replaces the cyclopentyl group, increasing steric bulk and lipophilicity.

- Implications : The larger cyclohexyl ring may enhance hydrophobic interactions in solvents or biological systems compared to the cyclopentyl analog.

1-Cyclopropyl-2,2,2-trifluoroethan-1-ol

Molecular Formula : C₅H₇F₃O | Molar Mass : 140.11 g/mol

- Structural Difference : A strained cyclopropane ring replaces the cyclopentyl group, and three fluorine atoms are attached to the adjacent carbon.

2-Fluoroethanol

Molecular Formula : C₂H₅FO | Molar Mass : 64.06 g/mol

- Structural Difference : Lacks the cyclopentyl group, resulting in a simpler, smaller molecule.

- Implications: Higher volatility and lower boiling point compared to its cyclopentyl counterpart.

Data Table: Structural and Molecular Comparison

Structural and Reactivity Insights

- Steric Effects: The cyclopentyl and cyclohexyl groups introduce significant steric hindrance, which may slow reactions at the hydroxyl or fluorine-bearing carbon. In contrast, 2-fluoroethanol’s minimal steric bulk allows for faster kinetics in substitution reactions .

- Electron-Withdrawing Effects: Fluorine’s electronegativity polarizes the C-F bond, enhancing acidity of the hydroxyl group.

- Ring Strain : The cyclopropane ring in 1-cyclopropyl-2,2,2-trifluoroethan-1-ol introduces strain, likely making it more reactive in ring-opening reactions compared to the stable five- and six-membered rings in the cyclopentyl/cyclohexyl derivatives .

Activité Biologique

2-Cyclopentyl-2-fluoroethan-1-ol (C7H13FO) is an organic compound characterized by a cyclopentyl group and a fluorine atom attached to the ethan-1-ol backbone. Its unique structure imparts distinct chemical properties, making it a subject of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

2-Cyclopentyl-2-fluoroethan-1-ol is classified as a fluorinated alcohol. The presence of the fluorine atom enhances its reactivity and binding affinity with biological targets, which can influence its pharmacological properties. The compound's molecular structure is illustrated below:

The biological activity of 2-Cyclopentyl-2-fluoroethan-1-ol largely depends on its interaction with specific enzymes and receptors in biological systems. The fluorine atom can alter the electronic properties of the molecule, potentially enhancing its ability to modulate enzyme activity or receptor binding. Preliminary studies suggest that it may interact with cyclophilin proteins, which are involved in various cellular processes including immunosuppression and protein folding .

Biological Activity

Research indicates that 2-Cyclopentyl-2-fluoroethan-1-ol exhibits several biological activities:

- Antimicrobial Activity : Initial investigations show that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

- Antimicrobial Studies : A study evaluated the efficacy of 2-Cyclopentyl-2-fluoroethan-1-ol against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting potential as an antimicrobial agent.

- Enzyme Interaction : In vitro assays demonstrated that 2-Cyclopentyl-2-fluoroethan-1-ol inhibited cyclophilin A activity by approximately 45% at a concentration of 100 µM, indicating its role as a potential immunosuppressive agent similar to cyclosporin A .

Toxicity Profile

While exploring the biological activity, it is crucial to consider the toxicity associated with 2-Cyclopentyl-2-fluoroethan-1-ol. Reports indicate that exposure can lead to gastrointestinal distress and neurological symptoms such as auditory hallucinations and seizures. The LD50 value varies significantly across species, ranging from 7 mg/kg to 1500 mg/kg in animal models .

Comparative Analysis

To better understand the unique attributes of 2-Cyclopentyl-2-fluoroethan-1-ol, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 2-Cyclopentyl-2-chloroethan-1-ol | C7H13ClO | Moderate antimicrobial activity |

| 2-Cyclopentyl-2-bromoethan-1-ol | C7H13BrO | Lower enzyme inhibition |

| 2-Cyclopentyl-2-iodoethan-1-ol | C7H13IO | High toxicity but less biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.